molecular formula C14H14N4O4 B11068034 N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B11068034
M. Wt: 302.29 g/mol
InChI Key: LURRMMAFELSBRK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an acetylphenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and anhydrous aluminum chloride as a catalyst.

    Amidation: Finally, the propanamide moiety is formed by reacting the acetylphenyl-nitropyrazole intermediate with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

    Reduction: Amino derivatives

    Oxidation: Carboxylic acids

    Substitution: Halogenated or further nitrated derivatives

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The overall effect of the compound is determined by the combined actions of these functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H14N4O4/c1-9(17-8-13(7-15-17)18(21)22)14(20)16-12-5-3-4-11(6-12)10(2)19/h3-9H,1-2H3,(H,16,20)

InChI Key

LURRMMAFELSBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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